

Application Notes and Protocols for Mit-pzr Staining in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Mit-pzr is a novel near-infrared (NIR) fluorescent probe designed for the targeted imaging of mitochondria in living cells.[1] It operates on the principle of aggregation-induced emission (AIE), a phenomenon where the probe becomes highly fluorescent upon aggregation within the mitochondrial membrane.[1][2] This characteristic overcomes the common issue of aggregation-caused quenching seen in many traditional fluorescent dyes, leading to a high signal-to-noise ratio. Mit-pzr exhibits excellent photostability and low cytotoxicity, making it an ideal tool for long-term, real-time imaging of mitochondrial dynamics and function in living cells and in vivo.[1][2]

Product Information



Property	Value	Reference
CAS Number	2376848-06-3	INVALID-LINK
Molecular Formula	C33H30N4OS2	INVALID-LINK
Molecular Weight	562.75 g/mol	INVALID-LINK
Excitation Wavelength	485 nm	INVALID-LINK
Emission Wavelength	705 nm	INVALID-LINK
Solubility	Soluble in DMSO and DMF	INVALID-LINK
Storage	Store at -20°C, protected from light.	INVALID-LINK

Quantitative Data Summary

The following tables summarize the performance of the **Mit-pzr** probe based on experimental data.

Table 1: Photostability of Mit-pzr

Time (minutes)	Normalized Fluorescence Intensity (%)
0	100
10	98
20	96
30	95
40	93
50	91
60	90

Data represents continuous illumination.



Table 2: Cytotoxicity of Mit-pzr

Concentration (µM)	Cell Viability (%) after 24h Incubation
0 (Control)	100
1	99
5	97
10	95
20	92

Cell viability assessed by MTT assay in HeLa cells.

Experimental Protocols Preparation of Mit-pzr Stock Solution

- Dissolve Mit-pzr: Prepare a 1 mM stock solution of Mit-pzr by dissolving the required amount in high-quality, anhydrous dimethyl sulfoxide (DMSO).
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Live-Cell Staining Protocol

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

- Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.
- Prepare Staining Solution: On the day of the experiment, dilute the 1 mM Mit-pzr stock solution in pre-warmed complete cell culture medium to a final working concentration of 5-10 μM.
- Cell Staining: Remove the existing culture medium from the cells and add the Mit-pzr staining solution.



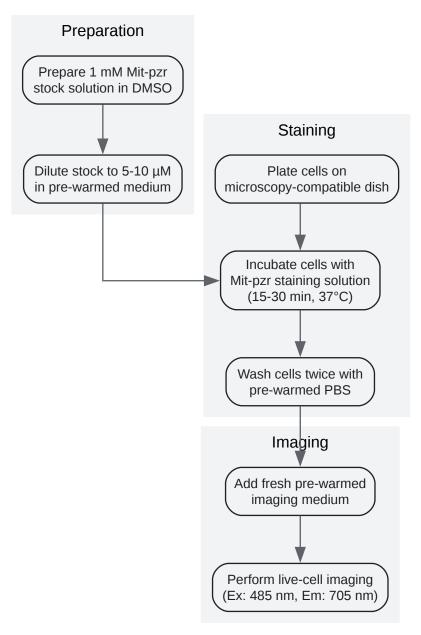
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
- Washing: After incubation, wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess probe.
- Imaging: Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells. The cells are now ready for live-cell imaging using a fluorescence microscope equipped with appropriate filters for NIR imaging.

Visualization of Experimental Workflow and Mechanism

The following diagrams illustrate the experimental workflow for **Mit-pzr** staining and the proposed mechanism of mitochondrial targeting.



Experimental Workflow for Mit-pzr Live-Cell Staining

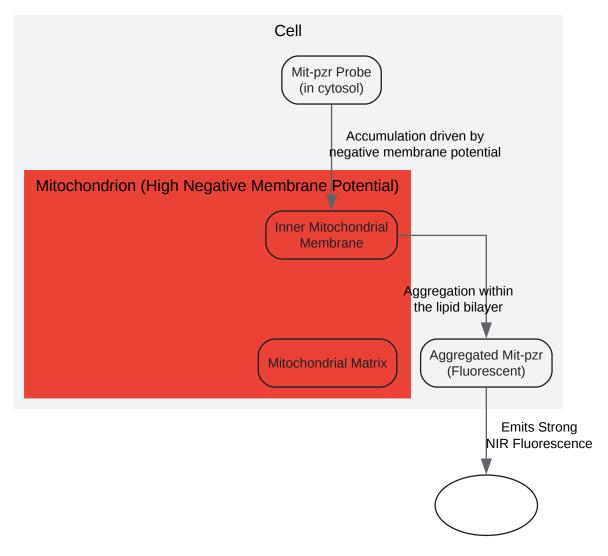


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Mit-pzr Staining Workflow



Proposed Mechanism of Mit-pzr Mitochondrial Targeting



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Mit-pzr Targeting Mechanism

Application in Studying Mitochondrial Dynamics

Mit-pzr is a powerful tool for studying various aspects of mitochondrial biology in live cells. Its high photostability allows for long-term time-lapse imaging to monitor processes such as:

 Mitochondrial Fission and Fusion: Visualize the dynamic changes in mitochondrial morphology, including the division and merging of mitochondria, which are crucial for maintaining a healthy mitochondrial network.



Methodological & Application

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- Mitochondrial Motility: Track the movement of mitochondria along the cytoskeleton, providing insights into their distribution and transport to cellular regions with high energy demands.
- Mitophagy: In combination with other fluorescent probes, Mit-pzr can be used to observe the selective engulfment of damaged mitochondria by autophagosomes.

The following diagram illustrates a simplified signaling pathway related to mitochondrial-mediated apoptosis, a process that can be monitored using **Mit-pzr** by observing changes in mitochondrial integrity.



Simplified Mitochondrial Apoptosis Pathway Bax/Bak Activation Mitochondrion Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase-9 Activation Caspase-3 Activation

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Mitochondrial Apoptosis Pathway



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References

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